
4-(Cyclopropylmethoxy)piperidine hydrochloride
Overview
Description
4-(Cyclopropylmethoxy)piperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. This compound is characterized by the presence of a cyclopropylmethoxy group attached to the piperidine ring, and it is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclopropylmethoxy)piperidine hydrochloride typically involves the reaction of piperidine with cyclopropylmethanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the cyclopropylmethoxy group. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are essential for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Cyclopropylmethoxy)piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the cyclopropylmethoxy group can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
Medicinal Chemistry
4-(Cyclopropylmethoxy)piperidine hydrochloride has been identified as a lead compound for developing new analgesics and anti-inflammatory drugs. Its structural similarity to other piperidine derivatives indicates potential interactions with neurotransmitter receptors, which could modulate pain pathways.
Preliminary studies suggest that this compound may exhibit:
- Analgesic Effects : Potential to alleviate pain through modulation of neurotransmitter systems.
- Anti-inflammatory Properties : May reduce inflammation, indicating therapeutic uses in conditions like arthritis or other inflammatory diseases.
Biochemical Research
The compound is utilized in protein interaction studies and enzyme activity modulation. It serves as a valuable tool in proteomics to understand cellular mechanisms and disease processes.
Synthesis and Preparation
The synthesis of this compound typically involves several steps:
- Reagents : Piperidine is reacted with cyclopropylmethanol in the presence of an appropriate catalyst.
- Conditions : The reaction is conducted under controlled heating to facilitate product formation.
- Purification : Post-reaction purification methods include recrystallization or chromatography.
Case Studies and Research Findings
Recent studies have highlighted several aspects of the biological activity of this compound:
- Protein Interaction Studies : Used in proteomics to investigate protein-ligand interactions critical for understanding cellular mechanisms.
- Enzyme Activity Modulation : Research indicates that it can modulate enzyme activities, suggesting therapeutic applications in drug development.
Mechanism of Action
The mechanism of action of 4-(Cyclopropylmethoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- 4-(Cyclohexylmethoxy)piperidine hydrochloride
- 4-(Cyclopropylmethoxy)pyridine hydrochloride
- 4-(Cyclopropylmethoxy)tetrahydropyridine hydrochloride
Uniqueness
4-(Cyclopropylmethoxy)piperidine hydrochloride is unique due to the presence of the cyclopropylmethoxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable tool in various research applications .
Biological Activity
4-(Cyclopropylmethoxy)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for drug development, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyclopropylmethoxy group, which influences its reactivity and biological activity. The presence of the methoxy group enhances its interaction with various biological targets.
Biological Activities
Preliminary studies indicate that this compound may exhibit several biological activities, including:
- Analgesic Effects : Similar to other piperidine derivatives, it may modulate neurotransmitter systems involved in pain perception.
- Anti-inflammatory Properties : Initial findings suggest potential applications in treating inflammation-related conditions.
- Neurotransmitter Modulation : The compound's structural similarity to known neurotransmitter modulators indicates possible interactions with serotonin and dopamine receptors.
The mechanisms through which this compound exerts its effects are still under investigation. Key proposed mechanisms include:
- Receptor Binding : Interaction with serotonin and dopamine receptors may influence mood regulation and pain pathways.
- Enzyme Inhibition : The compound may inhibit enzymes such as catechol-O-methyltransferase (COMT), affecting catecholamine metabolism.
Table 1: Comparative Analysis of Piperidine Derivatives
Compound Name | Molecular Formula | Unique Features |
---|---|---|
This compound | C11H16ClN | Methoxy substitution on the piperidine ring |
4-(2-(Cyclopropylmethoxy)ethyl)piperidine hydrochloride | C12H18ClN | Ethyl group instead of methylene bridge |
1-(Cyclopropylmethyl)-piperidin-4-ol | C11H15N | Hydroxyl group providing different reactivity |
Pharmacological Studies
Recent pharmacological studies have focused on the binding affinity of this compound to various receptors. Techniques such as radiolabeled binding assays are being employed to elucidate its pharmacodynamics and pharmacokinetics.
Case Study: Analgesic Potential
A study investigating the analgesic properties of the compound indicated that it could significantly reduce pain responses in animal models. The study utilized a controlled dosage regimen, revealing dose-dependent effects where lower doses provided neuroprotective benefits while higher doses exhibited analgesic efficacy.
Metabolic Pathways
The compound interacts with several metabolic pathways, influencing the levels of various metabolites. Its role in inhibiting COMT suggests a potential mechanism for modulating neurotransmitter levels, particularly dopamine .
Stability and Dosage Effects
In laboratory settings, this compound has demonstrated stability under various conditions, making it suitable for long-term studies. Dosage effects have shown that lower doses can exert beneficial effects, such as neuroprotection and anti-cancer activity, while higher concentrations may lead to different therapeutic outcomes.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-(Cyclopropylmethoxy)piperidine hydrochloride, and what critical parameters influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution between a piperidine derivative (e.g., 4-hydroxypiperidine) and cyclopropylmethyl bromide or chloride under basic conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
- Base selection : Triethylamine or NaOH is used to deprotonate the hydroxyl group, facilitating nucleophilic attack .
- Temperature : Reactions are often conducted at 0–25°C to minimize side reactions like oxidation or hydrolysis .
Post-reaction, the product is precipitated as the hydrochloride salt using HCl gas or aqueous HCl, followed by purification via recrystallization or chromatography .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Avoid incompatible materials (e.g., strong oxidizers) .
- Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to prevent inhalation or skin contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Stability testing : Monitor decomposition via periodic HPLC analysis under accelerated conditions (e.g., 40°C/75% relative humidity) .
Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?
Methodological Answer:
- Structural confirmation : Use / NMR to verify the cyclopropylmethoxy group’s integration and coupling patterns. FTIR confirms C-O-C and N-H stretches .
- Purity assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities. Elemental analysis validates the HCl salt stoichiometry .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]) and isotopic pattern .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for this compound across different studies?
Methodological Answer:
- Standardized testing : Conduct solubility studies in controlled conditions (e.g., 25°C, pH 7.4 buffer) using gravimetric or UV-Vis methods. Compare results against literature solvents (e.g., water, ethanol, DMSO) .
- Data normalization : Account for batch-to-batch variability by analyzing multiple synthesis lots. Use Karl Fischer titration to quantify residual moisture, which affects solubility .
- Machine learning : Train models on existing solubility datasets of structurally similar piperidine derivatives to predict and validate outliers .
Q. What strategies mitigate side reactions during synthesis, particularly concerning the cyclopropylmethoxy group?
Methodological Answer:
- Protecting groups : Temporarily protect the piperidine nitrogen with Boc or Fmoc groups to prevent undesired alkylation .
- Reaction monitoring : Use TLC or in-situ IR to detect intermediates. Quench reactions at >90% conversion to avoid over-alkylation .
- Steric considerations : Optimize the molar ratio of cyclopropylmethyl halide to piperidine (1.2:1) to reduce dimerization .
Q. How does the cyclopropylmethoxy group influence reactivity in nucleophilic substitution or oxidation reactions?
Methodological Answer:
- Electronic effects : The cyclopropane ring’s strain increases electron density on the methoxy oxygen, enhancing nucleophilicity in SN2 reactions .
- Steric hindrance : The bulky cyclopropyl group may slow reactions in crowded environments (e.g., substitution at adjacent positions) .
- Oxidation susceptibility : Unlike benzyl or methyl groups, cyclopropylmethoxy is resistant to oxidation under mild conditions (e.g., HO), making it stable in oxidative environments .
Q. What in silico modeling approaches predict the pharmacokinetic properties of derivatives of this compound?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME or ADMETlab to estimate bioavailability, blood-brain barrier penetration, and metabolic pathways .
- Molecular docking : Simulate binding affinity to target receptors (e.g., GPCRs) using AutoDock Vina. Validate with MD simulations to assess stability .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
Q. How should stability studies be designed to assess degradation pathways under varying pH and temperature?
Methodological Answer:
- Forced degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and neutral conditions at 40–80°C. Monitor degradation via LC-MS to identify products (e.g., hydrolysis of the cyclopropyl ring) .
- Kinetic analysis : Calculate rate constants (k) and activation energy (E) using the Arrhenius equation to predict shelf life .
- Light sensitivity : Conduct ICH Q1B photostability testing to determine if amber glass or foil wrapping is necessary .
Properties
IUPAC Name |
4-(cyclopropylmethoxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(1)7-11-9-3-5-10-6-4-9;/h8-10H,1-7H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHJMJRSGTWHII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589357 | |
Record name | 4-(Cyclopropylmethoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050509-48-2 | |
Record name | Piperidine, 4-(cyclopropylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050509-48-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Cyclopropylmethoxy)piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70589357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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